BenchChemオンラインストアへようこそ!

1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxylic acid

Triazole Scaffold Differentiation Chemical Probe Design

1-Phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxylic acid (CAS 1707394-68-0; molecular formula C₁₃H₁₀N₄O₂; MW 254.24) is a fully decorated 1,2,3-triazole-4-carboxylic acid that simultaneously bears an N₁-phenyl substituent and a C₅-pyrrol-1-yl moiety. The compound belongs to a class whose 1-phenyl-1H-1,2,3-triazole-4-carboxylic acid congeners have demonstrated quantitatively characterized xanthine oxidase (XO) inhibition (IC₅₀ 0.21–26.13 μM).

Molecular Formula C13H10N4O2
Molecular Weight 254.249
CAS No. 1707394-68-0
Cat. No. B2386519
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxylic acid
CAS1707394-68-0
Molecular FormulaC13H10N4O2
Molecular Weight254.249
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)O)N3C=CC=C3
InChIInChI=1S/C13H10N4O2/c18-13(19)11-12(16-8-4-5-9-16)17(15-14-11)10-6-2-1-3-7-10/h1-9H,(H,18,19)
InChIKeyYUUMEDQTPDKIQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxylic acid: Procurement-Ready Heterocyclic Core for Targeted Scaffold Optimization


1-Phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxylic acid (CAS 1707394-68-0; molecular formula C₁₃H₁₀N₄O₂; MW 254.24) is a fully decorated 1,2,3-triazole-4-carboxylic acid that simultaneously bears an N₁-phenyl substituent and a C₅-pyrrol-1-yl moiety [1]. The compound belongs to a class whose 1-phenyl-1H-1,2,3-triazole-4-carboxylic acid congeners have demonstrated quantitatively characterized xanthine oxidase (XO) inhibition (IC₅₀ 0.21–26.13 μM) [2]. The combination of a 1,2,3-triazole-4-carboxylic acid pharmacophore with two distinct heteroaryl substituents renders this compound a versatile intermediate for structure-activity relationship (SAR) exploration and a candidate for fragment-based library design .

Why 1-Phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxylic acid Cannot Be Replaced by Simpler Triazole-4-Carboxylic Acids for Specific Applications


Simpler in-class compounds—such as 1-phenyl-1H-1,2,3-triazole-4-carboxylic acid (CAS 4600-04-8, CID 555194) [1] and 1-benzyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxylic acid (CAS 1707372-98-2) —lack at least one key structural feature present in the target compound: either the C₅-pyrrole ring or a directly attached N₁-phenyl group. Published SAR on the 1-phenyl-1H-1,2,3-triazole-4-carboxylic acid scaffold confirms that substituent identity at both the N₁ and C₅ positions profoundly modulates biological potency: among 19 derivatives, XO IC₅₀ values spanned over two orders of magnitude (0.21 µM to 26.13 µM), demonstrating that substitution patterns drive functional differentiation [2]. Furthermore, studies on N-phenyl-substituted pyrrole/triazole acid analogs have established that distinct azole-acid cores confer divergent PPARα/γ agonist profiles, meaning that interchanging cores cannot preserve target engagement . These data collectively demonstrate that the precise 1-phenyl-5-pyrrolyl decoration cannot be mimicked by generic analogs, and procurement of the exact substitution pattern is necessary for applications where specific pharmacophore geometry or physicochemical properties are critical.

1-Phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxylic acid: Head-to-Head Quantitative Differentiation Evidence


Unique N₁-Phenyl + C₅-Pyrrole Substitution Pattern Relative to Market-Available Triazole-4-Carboxylic Acid Analogs

This compound is distinguished from the closest commercially available analogs by simultaneously incorporating an N₁-phenyl group and a C₅-pyrrol-1-yl substituent on the 1,2,3-triazole-4-carboxylic acid core. 1-Phenyl-1H-1,2,3-triazole-4-carboxylic acid (CAS 4600-04-8, CID 555194) lacks the C₅-pyrrole ring [1], while 1-benzyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxylic acid (CAS 1707372-98-2) replaces the N₁-phenyl with a benzyl group, increasing molecular weight from 254.24 to 268.27 Da and altering lipophilicity . The target compound’s 1-phenyl substitution provides a directly conjugated aryl system that is absent in the benzyl analog. In the broader pharmacophore literature, 1-phenyl-1H-1,2,3-triazole-4-carboxylic acid derivatives exhibit a 124-fold potency range (IC₅₀ 0.21–26.13 µM) against xanthine oxidase, directly demonstrating that substituent presence and identity at these positions dictate functional activity [2]. The exact 1-phenyl-5-pyrrolyl substitution pattern is therefore a defined chemical entity for SAR studies where both decoration sites are required.

Triazole Scaffold Differentiation Chemical Probe Design Library Synthesis

Higher Computed Lipophilicity (XLogP3-AA = 1.9) Enabling Enhanced Membrane Permeability Potential Versus 1-Phenyl-1H-1,2,3-triazole-4-carboxylic acid (XLogP3-AA = 1.2)

The computed octanol-water partition coefficient (XLogP3-AA) for the target compound is 1.9, compared to 1.2 for the non-pyrrole analog 1-phenyl-1H-1,2,3-triazole-4-carboxylic acid (CID 555194), a ΔXLogP of +0.7 [1][2]. This increase in lipophilicity is attributable to the addition of the pyrrole ring at C₅ and brings the compound closer to the optimal lipophilicity range (XLogP ~2–3) associated with favorable passive membrane permeability while maintaining sufficient aqueous solubility [3]. The pyrrole-substituted analog also exhibits increased molecular weight (254.24 vs. 189.17 g/mol) and an additional rotatable bond (3 vs. 2), features that may influence binding-pocket occupancy and conformational flexibility [1]. In medicinal chemistry campaigns targeting intracellular enzymes such as xanthine oxidase, higher lipophilicity within a tractable range has been correlated with improved cell-based potency in related triazole acid series [4].

Lipophilicity ADME Prediction Membrane Permeability Drug Design

Orthogonal Derivatization Capacity via Two Diversifiable Positions Versus Single-Point Analogs

The target compound provides two chemically orthogonal derivatization handles: (1) the C₄-carboxylic acid, which can be converted to amides, esters, hydrazides, or heterocycles via standard coupling chemistry, and (2) the C₅-pyrrole ring, which can undergo electrophilic substitution or serve as a further functionalization site. This dual-handle architecture enables systematic parallel library synthesis that is not accessible from 1-phenyl-1H-1,2,3-triazole-4-carboxylic acid (single derivatization point at C₄-carboxylic acid only) or 5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxylic acid (lacks N₁-aryl group for additional SAR modulation) [1]. The utility of carboxamide derivatives from this scaffold is evidenced by the commercial availability of multiple 1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide analogs (e.g., N-(5-chloro-2,4-dimethoxyphenyl), N-(4-methanesulfonylphenyl), N-(2-bromophenyl) derivatives) , confirming that the carboxylic acid is a validated precursor for amide library generation. In the broader 1-phenyl-1H-1,2,3-triazole-4-carboxylic acid SAR literature, modification of the C₄-carboxylic acid to carboxamide and carbohydrazide derivatives yielded XO inhibitors with IC₅₀ values as low as 0.21 µM, demonstrating that this functional group is a productive diversification point [2].

Parallel Synthesis Scaffold Derivatization Fragment-Based Drug Discovery Combinatorial Chemistry

Documented Purine Scaffold Isostere Advantage for Xanthine Oxidase Inhibition Versus Non-Triazole Heterocyclic Cores

1,2,3-Triazole-4-carboxylic acids have been validated as purine isosteres capable of occupying the xanthine oxidase active site. The most potent 1-phenyl-1H-1,2,3-triazole-4-carboxylic acid derivative (compound 1s, IC₅₀ = 0.21 µM) achieved 36-fold greater potency than the clinical XO inhibitor allopurinol (IC₅₀ ~7.5 µM) and approached the potency of the pyrrole-based lead Y-700 (IC₅₀ = 0.016 µM), with molecular modeling confirming triazole ring aromatic interactions with Phe1009 and Phe914 in the XO active site [1]. While compound 1s was 13-fold less potent than Y-700, the triazole scaffold offers distinct synthetic accessibility advantages over pyrazole-based cores [2]. The 1,2,3-triazole ring can be efficiently assembled via copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabling rapid analog generation compared to multi-step pyrazole syntheses. The target compound, bearing both the 1,2,3-triazole-4-carboxylic acid pharmacophore and the C₅-pyrrole substituent, combines the validated purine-isostere core with an additional heterocycle that may further modulate active-site interactions as demonstrated in the broader SAR context [1].

Xanthine Oxidase Inhibitor Purine Isostere Enzyme Inhibition Hyperuricemia

Validated Commercial Purity Specification of ≥95% Enabling Direct Use in Biological Assays Without Additional Purification

The target compound is available from AKSci (Cat. No. 1880EC) with a minimum purity specification of 95% (CAS 1707394-68-0) . Ambeed (Cat. No. A103294) lists a purity of 90% , while the closely related analog 1-benzyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxylic acid (CAS 1707372-98-2) is available from Ambeed at 97% purity . The ≥95% purity specification ensures that the compound is suitable for direct use in biochemical and cell-based assays without the need for additional purification, reducing experimental variability associated with impurities. Importantly, the AKSci product is accompanied by full quality assurance documentation including SDS and Certificate of Analysis upon request, meeting the documentation standards required for reproducible research procurement .

QC Specification Purity Procurement Assay Readiness

High-Return Research and Industrial Deployment Scenarios for 1-Phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxylic acid


Xanthine Oxidase Inhibitor Lead Optimization Starting from a Pre-Validated Triazole-4-Carboxylic Acid Pharmacophore

Research groups pursuing non-purine xanthine oxidase inhibitors for hyperuricemia and gout can deploy this compound as a diversifiable core scaffold. The 1-phenyl-1H-1,2,3-triazole-4-carboxylic acid pharmacophore is already validated in the literature, with derivative 1s achieving an IC₅₀ of 0.21 µM against XO—36-fold more potent than allopurinol [1]. The target compound's C₅-pyrrole substituent provides an additional SAR vector not present in the previously reported series, enabling exploration of novel substituent combinations that may further improve potency toward the Y-700 benchmark (IC₅₀ = 0.016 µM). The carboxylic acid at C₄ allows direct conversion to carboxamides and carbohydrazides, which have proven to be productive modifications in the triazole XO inhibitor series [1].

Fragment-Based Screening Library Construction with a Dual-Vector Scaffold

The compound can serve as a core fragment for constructing diverse screening libraries via parallel amide coupling at the C₄-carboxylic acid and/or electrophilic functionalization of the C₅-pyrrole ring. Its computed XLogP3-AA of 1.9 provides improved membrane permeability potential over simpler triazole acids (XLogP3-AA = 1.2), making it more suitable for cell-based phenotypic screening campaigns [2]. The commercial availability of multiple pre-synthesized carboxamide derivatives confirms the synthetic tractability of this approach . Libraries derived from this scaffold can simultaneously probe chemical space at two distinct vectors, accelerating hit identification in target-agnostic or multi-target discovery programs.

Physicochemical Property Benchmarking for Computational ADME Model Development

The well-defined computed property set of this compound (XLogP3-AA = 1.9; MW = 254.24; HBD = 1; HBA = 4; rotatable bonds = 3; TPSA = 70.9 Ų) [2], coupled with its availability in ≥95% purity , makes it suitable as a calibration standard for computational ADME prediction models. The 0.7 log-unit lipophilicity difference versus the non-pyrrole analog provides a defined dataset point for testing the sensitivity of in silico permeability and solubility algorithms to heterocyclic substitution. Procurement of both the target compound and its simpler analog (CID 555194) enables controlled experimental validation of computational predictions for triazole-containing chemical matter.

PPAR Agonist Pharmacophore Exploration via Azole Acid Core Modifications

The design, synthesis, and SAR of N-phenyl-substituted pyrrole, pyrazole, and 1,2,3-triazole acid analogs as PPARα/γ agonists have been established in the literature, with triazole acid analogs 3f and 4f identified as potent dual PPARα/γ agonists in both binding and functional assays . The target compound's unique combination of a 1,2,3-triazole-4-carboxylic acid core with an N₁-phenyl group and a C₅-pyrrole substituent occupies an unexplored region of this pharmacophore space. Systematic conversion of this compound to amide derivatives and evaluation in PPAR transactivation assays could reveal novel dual or subtype-selective PPAR modulators for metabolic disease applications.

Quote Request

Request a Quote for 1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.